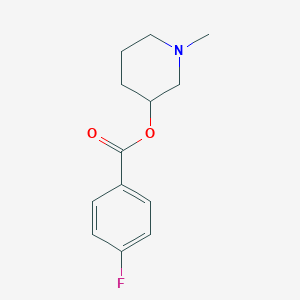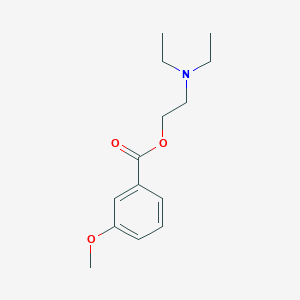![molecular formula C16H23NO2 B295125 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate is a chemical compound that belongs to the class of acrylates. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate is not fully understood. However, it is believed to act as a partial agonist or antagonist at the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It is also believed to interact with ROS, leading to the formation of fluorescent products.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It has also been shown to act as an antioxidant, reducing the levels of ROS in cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate in lab experiments is its well-established synthesis method. It is also a highly pure compound, making it ideal for use in biochemical and physiological studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate. One area of research could focus on its potential use as a therapeutic agent for the treatment of various diseases, such as neurodegenerative disorders and inflammatory diseases. Another area of research could focus on the development of new ligands based on the structure of this compound for the study of GPCRs. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound is a highly versatile compound that has a wide range of scientific research applications. Its well-established synthesis method, biochemical and physiological effects, and potential therapeutic applications make it an important compound for further study. With further research, this compound has the potential to contribute to the development of new treatments for various diseases and to advance our understanding of biological systems.
Synthesis Methods
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate involves the reaction of tert-butyl(methyl)amine with ethyl 3-phenylacrylate in the presence of a base catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been reported in various scientific journals.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate has been widely used in scientific research due to its various biochemical and physiological effects. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). It has been shown to bind to the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It is also used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)17(4)12-13-19-15(18)11-10-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3/b11-10+ |
InChI Key |
YYNKUKLFXJBLLX-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)





